molecular formula C14H9F4NO B190272 n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide CAS No. 199461-55-7

n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide

Cat. No. B190272
M. Wt: 283.22 g/mol
InChI Key: GDAKRRAHPILODI-UHFFFAOYSA-N
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Description

n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide is a trifluoromethyl substituted benzanilide . It has a molecular formula of C14H9F4NO . The compound has been studied for its polymorphism, with both forms showing the presence of a multiple number of molecules in the asymmetric unit .


Molecular Structure Analysis

The molecular structure of n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide has been studied using various methods. The compound exhibits concomitant dimorphism, with both forms showing the presence of a multiple number of molecules in the asymmetric unit . Both forms exhibit similar density and lattice energy . The structures are connected with strong N–H···O═C and weak C–H···O═C hydrogen bonds .


Physical And Chemical Properties Analysis

n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide has a molecular weight of 283.2210 . The compound exhibits concomitant dimorphism, with both forms showing the presence of a multiple number of molecules in the asymmetric unit . Both forms exhibit similar density and lattice energy .

Scientific Research Applications

  • Structural Analysis :

    • The crystal structures of derivatives of N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide have been extensively studied. Suchetan et al. (2016) reported on the crystal structures of three related benzamides, providing insights into the molecular conformation and dihedral angles between the benzene rings (Suchetan et al., 2016).
    • Chopra and Row (2008) investigated the occurrence of concomitant polymorphism in a similar compound, influenced by disorder in the crystal structure. This research highlighted the significance of subtle molecular interactions in the formation of different crystalline forms (Chopra & Row, 2008).
  • Antimicrobial and Antipathogenic Activity :

    • Carmellino et al. (1994) synthesized fluoro and trifluoromethyl derivatives, including those related to N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide, and evaluated their antifungal and antibacterial activity. Several compounds displayed significant activity against fungi and Gram-positive microorganisms (Carmellino et al., 1994).
    • Limban et al. (2011) studied the antipathogenic activity of new thiourea derivatives, including some with structural similarities to N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide, demonstrating potential antibiofilm properties against certain bacterial strains (Limban et al., 2011).
  • Potential Pharmaceutical Applications :

    • Saito et al. (1999) researched benzamide derivatives, including compounds structurally similar to N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide, for their potential as histone deacetylase inhibitors with marked antitumor activity. This study highlights the role of such compounds in novel chemotherapeutic strategies (Saito et al., 1999).
  • Material Science Applications :

    • Matsumoto and Kimura (1998) studied the radical polymerization of fluorine-containing maleimides, including derivatives related to N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide. They found that these compounds readily polymerize and form polymers with excellent resistance to organic solvents, indicating their utility in material science (Matsumoto & Kimura, 1998).

properties

IUPAC Name

N-(2-fluorophenyl)-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-11-6-1-2-7-12(11)19-13(20)9-4-3-5-10(8-9)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAKRRAHPILODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336375
Record name n-(2-fluorophenyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide

CAS RN

199461-55-7
Record name n-(2-fluorophenyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Panini, RG Gonnade, D Chopra - New Journal of Chemistry, 2016 - pubs.rsc.org
A detailed experimental (SCXRD) and theoretical (PIXEL and QTAIM) investigation of the evolution of different supramolecular motifs formed via the presence of both C(sp2)/(sp3)–F …
Number of citations: 39 pubs.rsc.org

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